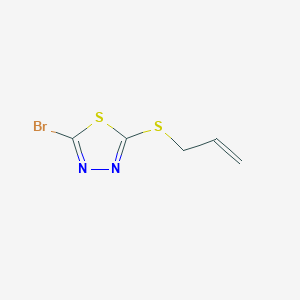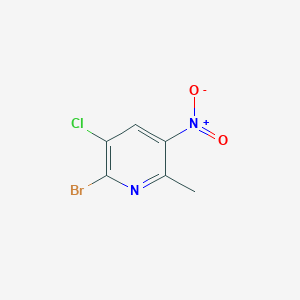
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one (hereafter referred to as CPBMBO) is a compound of interest due to its wide range of applications in scientific research. CPBMBO is a heterocyclic compound, which is a type of organic compound containing a ring of atoms with at least one atom being a carbon atom. This compound has been studied extensively in the areas of synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Synthesis
A foundational aspect of research on compounds like "2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one" involves their synthesis and chemical properties. For instance, Sainsbury (1991) discusses the synthesis of 1,2-oxazines and 1,2-benzoxazines, highlighting the importance of these compounds as electrophiles and their use as chiral synthons in various reactions. Such research is crucial for developing new synthetic methods and understanding reaction mechanisms (Sainsbury, 1991).
Environmental Science and Toxicology
The environmental impact and toxicological properties of chlorinated compounds, including chlorophenols, are significant areas of research. Studies have explored the presence of chlorophenols in municipal solid waste incineration and their role as precursors to dioxins, shedding light on environmental pollution and suggesting pathways for minimizing toxic emissions (Peng et al., 2016). Additionally, the ecological risks associated with herbicides like 2,4-D, which share structural similarities with "2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one", have been extensively reviewed, emphasizing the need for understanding their fate in the environment and potential impacts on human health and ecosystems (Islam et al., 2017).
Medicinal Chemistry and Pharmacology
Research in medicinal chemistry often investigates the biological activities of compounds, including their potential as therapeutic agents. For example, studies on chromones and benzoxazinoids have explored their antioxidant properties and implications for treating various diseases. Chromones, structurally related to benzoxazinones, have been recognized for their radical scavenging activity, which can inhibit cell impairment and offer protective effects against diseases like cancer and diabetes (Yadav et al., 2014). Similarly, benzoxazinoids have been studied for their plant defense mechanisms and potential antimicrobial properties, suggesting their utility in developing new therapeutic compounds (de Bruijn et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJKHZQKYXQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)

![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)

![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)

![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)
